molecular formula C12H18N2O3 B1378717 tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate CAS No. 1461704-90-4

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Cat. No.: B1378717
CAS No.: 1461704-90-4
M. Wt: 238.28 g/mol
InChI Key: JCZLCXYKZSVOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of tert-butyl carbamate and an oxazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(5-cyclopropyl-1,2-oxazol-4-yl)carbamate: Lacks the methyl group on the oxazole ring.

    Tert-butyl N-(3-methyl-1,2-oxazol-4-yl)carbamate: Lacks the cyclopropyl group.

    Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate: Contains different substituents on the oxazole ring.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLCXYKZSVOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.